molecular formula C11H15NO2 B3065477 Corypalline CAS No. 450-14-6

Corypalline

Cat. No.: B3065477
CAS No.: 450-14-6
M. Wt: 193.24 g/mol
InChI Key: FELOSQQXIHRUSH-UHFFFAOYSA-N
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Description

Corypalline is an isoquinoline alkaloid that has been isolated from various species of the Corydalis plant, such as Corydalis pallida and Corydalis aurea . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Corypalline can be synthesized through several methods. One notable synthetic route involves the cyclisation of N-phenethylamine using chloromethyl-methyl ether, followed by hydrolysis and N-methylation . Another method includes the application of the cyclisation reaction of β-phenylethyl isocyanate to N-methylisoquinoline lactam with Magic Methyl, followed by regioselective cleavage of aromatic methoxyl groups with methionine and methanesulphonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Corypalline undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the molecule.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to create derivatives of this compound.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include chloromethyl-methyl ether, methionine, methanesulphonic acid, and β-phenylethyl isocyanate . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and acetic acid.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Corypalline is structurally related to other isoquinoline alkaloids such as thalifoline, cherylline, and N-methylthis compound . These compounds share similar core structures but differ in their functional groups and biological activities.

Uniqueness

This compound’s uniqueness lies in its specific structural features and the biological activities it exhibits. Compared to similar compounds, this compound has shown distinct anti-inflammatory and anti-tumor properties, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12-4-3-8-6-11(14-2)10(13)5-9(8)7-12/h5-6,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELOSQQXIHRUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299630
Record name Corypalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-14-6
Record name Corypalline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Corypalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether (2e) (6.38 g) was added to N,N-dimethyl acetamide (125 ml) under nitrogen, stirred for 5 min., and treated with 2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide (1) (7.65 g). Potassium t-butoxide (4.39 g) was then added in small portions over 15 min. The reaction mixture was stirred under nitrogen at room temperature for 7 hours, diluted with cold water (600 ml), stirred for 10-15 min. and refrigerated overnight. The supernatant aqueous layer was decanted from the solid which was collected and washed with 1:1 methanol-ether (20 ml) followed by ether (100 ml) and sucked dry (9.40 g, 92%), to yield 1-[2'-nitro-4'-methoxy-5'-(3", 4"-dimethoxy)phenoxybenzyl]-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline (3e), mp 169°-171°. An analytical sample was crystallized from chloroform-methanol: mp 173°-174°; nmr δ 2.40 (3H, NCH3), 3.85, 3.88, 3.92, and 3.98 (each 3H, 4 OCH3), 6.37-7.60 (7H, ArH).
[Compound]
Name
2,3',4'-Trimethoxy-5-methyl-4-nitrodiphenyl ether
Quantity
6.38 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
2 -methyl-6-methoxy-7-hydroxy-3,4-dihydroisoquinolinium iodide
Quantity
7.65 g
Type
reactant
Reaction Step Two
Quantity
4.39 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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